4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride
Description
. This compound is part of a broader class of tetrahydropyrazolo[1,5-a]pyrazine derivatives, which have shown significant biological activity.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S.ClH/c7-13(11,12)6-4-9-10-2-1-8-3-5(6)10;/h4,8H,1-3H2,(H2,7,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBNBLYSTOCFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)S(=O)(=O)N)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride typically involves heterocyclization reactions. One common method includes the intramolecular azide-alkyne cycloaddition, where azides react with acetylenedicarboxylic acid esters to form triazoles, which then cyclize to form the pyrazine ring . Industrial production methods may involve similar cyclization reactions, often catalyzed by metals such as copper or ruthenium .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where sulfonamide groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting HBV replication by targeting the core protein.
Industry: May be used in the development of antiviral drugs and other pharmaceuticals.
Mechanism of Action
The compound exerts its effects by acting as a core protein allosteric modulator (CpAM) for HBV. It binds to the core protein of the virus, causing conformational changes that inhibit the assembly and replication of the viral genome . This mechanism targets the viral replication process, reducing the viral load in infected individuals.
Comparison with Similar Compounds
Similar compounds include other tetrahydropyrazolo[1,5-a]pyrazine derivatives, such as:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Shares the core structure but lacks the sulfonamide group.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Another heterocyclic compound with similar biological activity.
Pyrazolo[1,5-a]pyrazine derivatives: A broader class of compounds with varying substituents that affect their biological activity. The uniqueness of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride lies in its specific sulfonamide group, which enhances its inhibitory activity against HBV.
Biological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C6H10ClN3O2S
- Molecular Weight: 195.68 g/mol
- CAS Number: 1946021-30-2
The compound acts primarily as an inhibitor of casein kinase 1 (CK1), which is involved in various cellular processes such as cell cycle regulation and circadian rhythms. Inhibition of CK1 has implications for cancer therapy and neurodegenerative diseases.
Antitumor Activity
Research has shown that derivatives of tetrahydropyrazolo[1,5-a]pyrazine exhibit significant antitumor activity. For instance, compounds designed based on this scaffold have been tested against various cancer cell lines, demonstrating potent inhibitory effects on tumor growth.
Table 1: Antitumor Activity of Tetrahydropyrazolo[1,5-a]pyrazine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.2 | |
| Compound B | MCF-7 (Breast) | 3.8 | |
| Compound C | HeLa (Cervical) | 4.0 |
Anti-inflammatory Effects
In addition to its antitumor properties, tetrahydropyrazolo[1,5-a]pyrazine derivatives have shown anti-inflammatory effects in preclinical models. These compounds inhibit the production of pro-inflammatory cytokines and reduce inflammation markers.
Case Study 1: CK1 Inhibition and Cancer Therapy
A study evaluated the efficacy of tetrahydropyrazolo[1,5-a]pyrazine derivatives as CK1 inhibitors in breast cancer models. The results indicated a reduction in tumor size and proliferation rates when treated with these compounds compared to controls. The study concluded that targeting CK1 could be a viable strategy for breast cancer therapy.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of tetrahydropyrazolo[1,5-a]pyrazine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal cell death and improve cognitive function in animal models of Alzheimer's disease.
Pharmacokinetics
Pharmacokinetic studies indicate that tetrahydropyrazolo[1,5-a]pyrazine derivatives have rapid clearance rates in vivo. For example, one study reported a half-life of approximately 10 minutes following intravenous administration in mice. This rapid metabolism may limit their therapeutic window but also suggests potential for designing prodrugs with improved pharmacokinetic profiles.
Q & A
Q. What are the established synthetic routes for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide hydrochloride?
The compound is typically synthesized via cyclocondensation reactions. For example, α,β-unsaturated ketones can react with hydrazine derivatives containing sulfonamide groups under acidic conditions (e.g., tin(II) chloride or HCl catalysis). Key steps include:
- Intermediate formation : Chalcone derivatives (e.g., (E)-3-aryl-1-arylprop-2-en-1-one) are reacted with sulfanilamide.
- Cyclization : Acidic conditions (e.g., ethanol/HCl) promote pyrazoline ring closure.
- Purification : Column chromatography (silica gel GF254) or recrystallization (hexane/ethanol) isolates the product. Analytical validation via TLC (Rf comparison) and NMR (δ 2.8–3.5 ppm for pyrazoline protons) is critical .
Q. How should researchers validate the purity and structural integrity of this compound?
- Spectroscopic methods :
- 1H/13C NMR : Key signals include pyrazoline protons (δ 3.1–4.0 ppm) and sulfonamide NH (δ 7.5–8.0 ppm). Discrepancies between calculated and observed values (e.g., <0.1 ppm for 1H) indicate impurities .
- HPLC : Use a C18 column with mobile phases like ACN:H2O (0.1% H3PO4) for retention time consistency .
- Elemental analysis : Match experimental and theoretical C/H/N/S ratios (±0.3%) .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles (mandatory due to skin/eye irritation risks) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes.
- Waste disposal : Segregate acidic waste and neutralize before disposal via certified chemical waste services .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be achieved?
Advanced functionalization requires careful control of reaction conditions:
- Electrophilic substitution : Use silylformamidines or aldehydes in non-polar solvents (e.g., benzene) to target position 6. For example, silylformamidine reacts with nitro-substituted precursors to yield 7-((dimethylamino)methyl) derivatives .
- Catalysis : Lewis acids (e.g., SnCl2) enhance selectivity by stabilizing transition states.
- Monitoring : Track reaction progress via in-situ FTIR (C=O stretch at ~1700 cm⁻¹) or LC-MS .
Q. How can computational methods optimize reaction pathways for derivative synthesis?
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict activation energies for cyclization steps. Software like Gaussian or ORCA identifies low-energy pathways .
- Machine learning : Train models on existing data (e.g., yields, solvent polarity) to predict optimal conditions (e.g., 70°C in DMF for nitro-group stability) .
- Validation : Cross-check computational predictions with experimental DSC (thermal stability) and kinetic studies .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC50 values (e.g., fungal tyrosinase inhibition) from multiple sources. Adjust for variables like assay pH (optimal range: 6.5–7.5) or solvent (DMSO vs. ethanol) .
- Structural analogs : Test substituent effects (e.g., chloro vs. methoxy groups) to isolate SAR trends. For example, 3-nitro derivatives show enhanced activity due to electron-withdrawing effects .
- Statistical rigor : Use ANOVA (p < 0.05) to confirm significance in replicate experiments .
Q. What strategies mitigate side reactions during sulfonamide incorporation?
- Protecting groups : Temporarily protect NH2 groups with Boc (tert-butyloxycarbonyl) to prevent undesired nucleophilic attacks .
- Low-temperature kinetics : Conduct reactions at –10°C to slow down competing pathways (e.g., sulfonamide hydrolysis) .
- In-situ quenching : Add NaHCO3 immediately post-reaction to neutralize excess HCl, reducing decomposition .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
